molecular formula C13H9Cl2NO3 B1303670 1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid CAS No. 64488-03-5

1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid

Cat. No. B1303670
CAS RN: 64488-03-5
M. Wt: 298.12 g/mol
InChI Key: JVAIYFASDWZOSF-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid (DCB-ODHPA) is a synthetic organic compound that is used in a wide range of scientific and research applications. It is a versatile compound that is used in the synthesis of various organic compounds and can be used to study the biochemical and physiological effects of various substances. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research involving DCB-ODHPA.

Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis and chemical transformations of heterocyclic compounds, such as 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, involve cyclization of salicylic acid derivatives and are characterized by reactions at various centers of the heterocyclic fragment. These processes include modifications of the C=O and CH2 groups, the SO2–O bond, and the CH2CO fragment as a whole, showcasing the compound's versatility as a precursor for further chemical modifications and its potential in constructing new molecular systems with diverse pharmacological properties (Hryhoriv, Lega, & Shemchuk, 2021).

Biological Activity

Compounds such as 1,3,4-oxadiazole derivatives are known for their broad spectrum of bioactivities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties. Their unique structural features allow effective binding with different enzymes and receptors in biological systems, highlighting the importance of these compounds in medicinal chemistry and the development of therapeutic agents (Verma et al., 2019).

Environmental and Ecological Impact

The study of biodegradation pathways for heterocyclic aromatic compounds under both aerobic and anaerobic conditions is crucial for understanding the environmental fate of these chemicals. The metabolic pathways involve various microorganisms and enzymes, demonstrating the potential for natural attenuation or engineered bioremediation strategies to mitigate environmental contamination (Kaiser, Feng, & Bollag, 1996).

Advanced Materials and Catalysis

The development of pyrolyzed metal–nitrogen–carbon (M–N–C) catalysts for the oxygen reduction reaction (ORR) showcases the application of heterocyclic compounds in creating efficient and sustainable materials for energy conversion technologies. These catalysts' performance highlights the importance of understanding the structure-activity relationships to optimize their activity and stability for practical applications (Li & Jaouen, 2018).

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO3/c14-10-4-3-8(6-11(10)15)7-16-5-1-2-9(12(16)17)13(18)19/h1-6H,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAIYFASDWZOSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377253
Record name 1-[(3,4-Dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid

CAS RN

64488-03-5
Record name 1-[(3,4-Dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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